molecular formula C11H14BrNO B1444776 1-(5-Bromo-2-methoxyphenyl)pyrrolidine CAS No. 1541478-33-4

1-(5-Bromo-2-methoxyphenyl)pyrrolidine

Cat. No.: B1444776
CAS No.: 1541478-33-4
M. Wt: 256.14 g/mol
InChI Key: SEMKXQUTBZRJSY-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)pyrrolidine is an organic compound with the molecular formula C11H14BrNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a brominated methoxyphenyl group

Preparation Methods

The synthesis of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to isolate the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(5-Bromo-2-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide or potassium fluoride.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide would yield 1-(5-iodo-2-methoxyphenyl)pyrrolidine .

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)pyrrolidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structural features are modified to enhance its pharmacological properties and reduce potential side effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pyrrolidine ring provides structural stability and contributes to the overall binding affinity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(5-Bromo-2-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(5-Bromo-2-methylphenyl)pyrrolidine: This compound differs by having a methyl group instead of a methoxy group. The presence of the methyl group affects its reactivity and biological activity.

    1-(5-Bromo-2-methoxyphenyl)piperidine: This compound features a piperidine ring instead of a pyrrolidine ring

    1-(5-Bromo-2-methoxyphenyl)sulfonylpyrrolidine:

Biological Activity

1-(5-Bromo-2-methoxyphenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a bromo and methoxy group on the phenyl moiety. These substituents are crucial for its biological activity, influencing interactions with molecular targets such as enzymes and receptors.

The mechanism of action of this compound involves:

  • Target Interaction : The compound interacts with specific enzymes or receptors, which may lead to alterations in cellular processes. The bromine and methoxy groups enhance binding affinity to these targets, contributing to its biological effects.
  • Influence on Biochemical Pathways : It modulates various signaling pathways, including those involved in cell proliferation and apoptosis. The pyrrolidine structure provides stability, facilitating effective binding to biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance:

  • In vitro Studies : Research indicates that certain pyrrolidine derivatives show promising activity against human lung (A549) and liver (HepG2) cancer cell lines. Notably, compounds derived from this compound have displayed IC50 values ranging from 34.99 to 86.53 µM against these cell lines, suggesting a selective cytotoxic effect compared to standard treatments .
CompoundCell LineIC50 (µM)Selectivity Index
4cA54934.990.96
4mHepG241.560.49

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Studies have shown that pyrrolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Anticancer Activity : In a comparative study, various pyrrolidine derivatives were synthesized and tested against A549 and HepG2 cell lines. The results indicated that modifications to the bromine and methoxy groups significantly affected the anticancer potency, with some compounds outperforming traditional chemotherapeutics like artemisinin .
  • Antimicrobial Evaluation : Another study focused on testing the antibacterial effects of multiple pyrrolidine derivatives against a range of bacterial strains, revealing that halogen substitutions enhance antimicrobial activity significantly .

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-5-4-9(12)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMKXQUTBZRJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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